Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 2-fluoro-4’-(piperidine-1-carbonyl)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound featuring a biphenyl core substituted with a fluorine atom, a piperidine-1-carbonyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
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Suzuki-Miyaura Coupling: : One common method to synthesize biphenyl derivatives involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. For this compound, the starting materials might include 2-fluoro-4’-bromobiphenyl and piperidine-1-carbonyl boronic acid ester .
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Esterification: : The carboxylic acid group on the biphenyl can be converted to a methyl ester using methanol and an acid catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves scalable versions of the above reactions, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are increasingly used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group in the piperidine moiety can yield the corresponding alcohol.
Substitution: The fluorine atom on the biphenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential activity as a pharmacophore in drug design. It could be explored for its interactions with biological targets such as enzymes or receptors, particularly in the context of central nervous system disorders due to the presence of the piperidine moiety.
Industry
In the chemical industry, this compound might be used as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring might enhance binding affinity to certain receptors, while the fluorine atom could influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-4’-(pyrrolidine-1-carbonyl)-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.
Methyl 2-chloro-4’-(piperidine-1-carbonyl)-[1,1’-biphenyl]-3-carboxylate: Chlorine substituent instead of fluorine.
Methyl 2-fluoro-4’-(piperidine-1-carbonyl)-[1,1’-biphenyl]-4-carboxylate: Carboxylate group at a different position on the biphenyl ring.
Uniqueness
The presence of the fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its binding affinity and selectivity for certain biological targets. The piperidine ring is also a common motif in many pharmacologically active compounds, contributing to its potential utility in drug design.
Properties
IUPAC Name |
methyl 2-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-25-20(24)17-7-5-6-16(18(17)21)14-8-10-15(11-9-14)19(23)22-12-3-2-4-13-22/h5-11H,2-4,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBRGGDITCCIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)C(=O)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743053 | |
Record name | Methyl 2-fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-63-3 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2-fluoro-4′-(1-piperidinylcarbonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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